molecular formula C6H7N3O2 B188712 3-nitrobenzene-1,2-diamine CAS No. 3694-52-8

3-nitrobenzene-1,2-diamine

Cat. No.: B188712
CAS No.: 3694-52-8
M. Wt: 153.14 g/mol
InChI Key: IOCXBXZBNOYTLQ-UHFFFAOYSA-N
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Description

3-nitrobenzene-1,2-diamine, also known as 1,2-diamino-3-nitrobenzene, is an organic compound with the molecular formula C6H7N3O2. It is a derivative of o-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

3-Nitrobenzene-1,2-diamine, also known as 1,2-Diamino-3-nitrobenzene or 3-Nitro-o-phenylenediamine, is a derivative of o-phenylenediamine It’s known that nitrobenzenes can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that have pi electrons, such as benzene rings, in biological systems.

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This process is known as electrophilic aromatic substitution .

Biochemical Pathways

It’s known that nitrobenzenes can undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides . This suggests that the compound might be involved in oxidative processes in the body.

Pharmacokinetics

It’s known that when heated to decomposition, it emits toxic vapors of nox , indicating that it might undergo metabolic breakdown in the body.

Result of Action

It’s known that nitrobenzenes can form sigma-bonds with benzene rings , suggesting that the compound might cause structural changes in target molecules.

Action Environment

It’s known that the compound forms intermolecular n—h…o and n—h…n hydrogen bonds in the crystal, which connect molecules into undulating sheets perpendicular to the crystallographic a axis . This suggests that the compound’s action might be influenced by the physical and chemical environment.

Biochemical Analysis

Biochemical Properties

3-Nitrobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form hydrogen bonds with other molecules, which can affect the stability and function of these biomolecules . The compound’s interaction with enzymes often involves the nitro group, which can participate in redox reactions, altering the enzyme’s activity and, consequently, the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the stability of certain proteins within the cell, leading to changes in cell function . Additionally, its interaction with cellular components can lead to alterations in gene expression, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter the function of these molecules. The nitro group in the compound is particularly reactive and can participate in redox reactions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in cumulative effects on cells, impacting their function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and even toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations . Toxic effects at high doses include cellular damage and adverse physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. The compound can undergo oxidative reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1,2-diamine typically involves the nitration of o-phenylenediamine. One common method is the reaction of 2,6-dinitrochlorobenzene with ammonia to form 2,6-dinitroaniline, which is then reduced to this compound using sodium sulfide and sodium bicarbonate .

Industrial Production Methods: In industrial settings, the preparation of this compound can involve large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc powder in ethanol.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

    Condensation: It can condense with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions:

    Reducing Agents: Zinc powder, sodium sulfide.

    Solvents: Ethanol, water.

    Catalysts: Various metal catalysts for industrial processes.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to the formation of 1,2,3-triaminobenzene.

    Schiff Bases: Condensation with aldehydes and ketones forms Schiff bases, which are useful intermediates in organic synthesis.

Scientific Research Applications

3-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-nitrobenzene-1,2-diamine is similar to other phenylenediamine derivatives, such as:

Uniqueness: The presence of the nitro group in this compound makes it more reactive and versatile in chemical synthesis compared to its non-nitrated counterparts. This unique feature allows it to participate in a broader range of chemical reactions, making it a valuable compound in various applications.

Properties

IUPAC Name

3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXBXZBNOYTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190436
Record name 3-Nitro-o-phenylenediamine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-52-8
Record name 3-Nitro-1,2-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-Nitro-o-phenylenediamine
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Record name 3-nitro-o-phenylenediamine
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Record name 1,2-DIAMINO-3-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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